molecular formula C17H15BrN2O4S B263001 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B263001
M. Wt: 423.3 g/mol
InChI Key: YYYNDMJRBNBWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB belongs to the class of benzamide derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.

Mechanism of Action

The exact mechanism of action of 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, studies suggest that this compound exerts its biological effects by modulating various signaling pathways in the body. For instance, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. This compound has also been shown to activate the AMPK signaling pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, this compound has been shown to increase the levels of antioxidant enzymes, which could help protect against oxidative stress. This compound has also been found to reduce pain and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological effects at low concentrations. Moreover, this compound has been shown to be stable under physiological conditions, making it a suitable candidate for in vivo studies. However, there are also some limitations to using this compound in lab experiments. For instance, its solubility in aqueous solutions is limited, which could affect its bioavailability. Moreover, the exact mechanism of action of this compound is not fully understood, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. One potential application of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Moreover, this compound has been found to sensitize cancer cells to chemotherapy, which could enhance the efficacy of existing cancer treatments. Another potential application of this compound is in the treatment of neurodegenerative diseases. This compound has been shown to possess neuroprotective properties, which could be useful in the treatment of Alzheimer's and Parkinson's. Moreover, this compound has been found to improve cognitive function in animal models, suggesting that it could be useful in the treatment of cognitive disorders. Finally, this compound could also be studied for its potential antimicrobial properties, which could be useful in the development of new antibiotics.

Synthesis Methods

4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized using a multistep reaction process. The first step involves the preparation of 6-methoxy-1,3-benzothiazol-2-amine by reacting 2-aminothiophenol with dimethyl sulfate and sodium hydroxide. The resulting compound is then reacted with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of triethylamine to form this compound.

Scientific Research Applications

4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. Several studies have reported its antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been found to exhibit potent analgesic effects, making it a promising candidate for pain management. Moreover, this compound has been shown to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H15BrN2O4S

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H15BrN2O4S/c1-22-10-4-5-11-14(8-10)25-17(19-11)20-16(21)9-6-12(23-2)15(18)13(7-9)24-3/h4-8H,1-3H3,(H,19,20,21)

InChI Key

YYYNDMJRBNBWJI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.